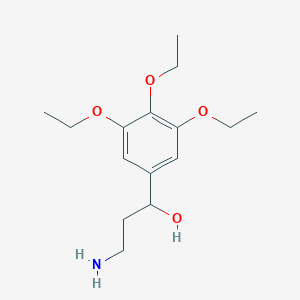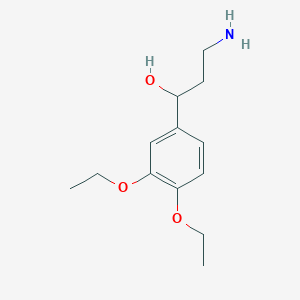![molecular formula C15H10BrFS B1375326 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene CAS No. 1034305-17-3](/img/structure/B1375326.png)
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene
Overview
Description
“2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” is a chemical compound with the molecular formula C15H10BrFS . It is also known by other names such as "Benzo[b]thiophene, 2-[(5-bromo-2-fluorophenyl)methyl]-" .
Molecular Structure Analysis
The molecular structure of “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” can be represented by the InChI code:1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2 . The Canonical SMILES representation is C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F . Physical And Chemical Properties Analysis
The molecular weight of “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” is 321.2 g/mol . It has a computed XLogP3-AA value of 5.7, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . The exact mass and monoisotopic mass are both 319.96706 g/mol . The topological polar surface area is 28.2 Ų .Scientific Research Applications
Organic Synthesis
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: is a valuable intermediate in organic synthesis. Its structure allows for further functionalization, making it a versatile building block for creating a variety of complex molecules. For instance, its bromine atom can undergo palladium-catalyzed cross-coupling reactions, while the thiophene ring can participate in metal-catalyzed heteroarylation .
Pharmaceutical Research
This compound’s unique structure has potential applications in pharmaceutical research. It could be used to synthesize novel therapeutic agents, particularly those targeting neurological disorders. The presence of a thiophene ring is common in drugs that exhibit CNS activity, suggesting that this compound could serve as a precursor in developing new CNS-active drugs .
Material Science
In material science, benzothiophenes are known for their electronic properties, which can be harnessed in the development of organic semiconductors. The electron-withdrawing groups such as bromine and fluorine could enhance the electron affinity of the compound, making it suitable for use in organic photovoltaic cells or as a component in organic light-emitting diodes (OLEDs) .
Agrochemical Design
The structural motif of benzothiophene is also found in various agrochemicals. The compound could be modified to create new pesticides or herbicides. Its bromine atom allows for easy modification, which is crucial in the design of compounds with specific biological activities .
Environmental Studies
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene: can be used as a standard or reference compound in environmental studies, particularly in the analysis of soil or water samples for organic pollutants. Its stability and distinct spectral properties make it an excellent candidate for such applications .
Catalysis
In catalysis, this compound could be used to study the mechanisms of bromination or fluorination reactions. Researchers can use it to understand how these halogens influence the reactivity and selectivity of catalytic processes .
Analytical Chemistry
Due to its unique structure, this compound can serve as an analytical reagent. It could be used in chromatography as a standard for calibrating instruments or developing new analytical methods for detecting similar organic compounds .
Nanotechnology
Lastly, in the field of nanotechnology, the compound’s ability to form stable π-conjugated systems could be exploited in the synthesis of novel nanomaterials. These materials could have applications ranging from sensors to nanoelectronic devices .
Safety and Hazards
The safety data sheet for “2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be used . In case of accidental release, all sources of ignition should be removed, personnel should be evacuated to safe areas, and people should be kept away from and upwind of the spill/leak .
properties
IUPAC Name |
2-[(5-bromo-2-fluorophenyl)methyl]-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrFS/c16-12-5-6-14(17)11(7-12)9-13-8-10-3-1-2-4-15(10)18-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGTVOQAJKYBGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)CC3=C(C=CC(=C3)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrFS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,8,8-Trimethyl-1,9-dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375243.png)
![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)
![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)
![3-Amino-1-[2-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375247.png)


![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)

![tert-Butyl (1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)carbamate](/img/structure/B1375261.png)


